5-Iodo-3-methylpyrazin-2-amine

Descripción

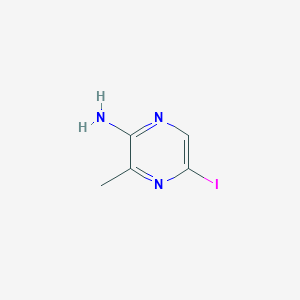

5-Iodo-3-methylpyrazin-2-amine (CAS: 91416-90-9) is a heterocyclic amine with a pyrazine core substituted by iodine at position 5 and a methyl group at position 2. Its molecular formula is C₅H₆IN₃, and it has a molecular weight of 235.03 g/mol . This compound is classified as a pharmaceutical intermediate, particularly in the synthesis of complex molecules for medicinal chemistry. The iodine substituent enhances its utility in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), where halogens act as leaving groups for bond formation . Available at 95% purity, it is primarily used in research settings for drug discovery and structural diversification .

Propiedades

IUPAC Name |

5-iodo-3-methylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6IN3/c1-3-5(7)8-2-4(6)9-3/h2H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKNYEMVIVGBSGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN=C1N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90532789 | |

| Record name | 5-Iodo-3-methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90532789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91416-90-9 | |

| Record name | 5-Iodo-3-methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90532789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Example Reaction Conditions

| Step | Reagents | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Cyclization to 3-methylpyrazin-2-amine | Cyanoacetone salt + Hydrazine hydrate + Acid | Toluene or ethanol-water mixture | 30-80°C | 4-6 h | Water removal by azeotropic distillation |

| Iodination | Iodine or N-iodosuccinimide + KI/KIO3 | Acetone or acetonitrile | 0 to 25°C | 1-2 h | Controlled addition to avoid polyiodination |

Research Findings and Optimization

- The use of alkali metal salts of cyanoacetone improves stability and yield in the cyclization step.

- Solvent choice affects the reaction efficiency; mixed aqueous-organic solvents such as ethanol-water or toluene-water biphasic systems facilitate water removal and product isolation.

- Iodination reactions benefit from low temperatures and slow reagent addition to enhance selectivity and reduce by-products.

- Purification typically involves crystallization or filtration after salt removal (e.g., sodium chloride formed during cyclization).

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions: 5-Iodo-3-methylpyrazin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding pyrazine derivatives.

Reduction Reactions: Reduction of the iodine atom can lead to the formation of 3-methylpyrazin-2-amine.

Common Reagents and Conditions:

Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

- Substitution reactions yield various substituted pyrazines.

- Oxidation reactions produce oxidized pyrazine derivatives.

- Reduction reactions result in deiodinated pyrazine compounds .

Aplicaciones Científicas De Investigación

5-Iodo-3-methylpyrazin-2-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 5-Iodo-3-methylpyrazin-2-amine involves its interaction with specific molecular targets. The iodine atom and the pyrazine ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table and analysis compare 5-Iodo-3-methylpyrazin-2-amine with analogs differing in substituent type, position, or heterocyclic core. Key differences in reactivity, applications, and physicochemical properties are highlighted.

Table 1: Structural and Functional Comparison of Pyrazine/Pyrimidine Derivatives

Pharmacological Relevance

- This compound serves as a precursor in kinase inhibitor synthesis, as seen in patents describing pyrazine-pyrimidine hybrids (e.g., Compound 28 in ) .

- 3-Chloro-5-methylpyrazin-2-amine is utilized in non-coupling applications, such as building blocks for antibacterial agents, where halogen retention is critical for target binding .

Research Findings and Implications

Cross-Coupling Efficiency : Iodinated pyrazines like this compound demonstrate higher yields in Buchwald-Hartwig aminations compared to bromo or chloro analogs, as evidenced by patent syntheses using Pd(OAc)₂/X-Phos systems .

Structural Diversification : The methyl group at position 3 in this compound provides steric hindrance that can direct coupling reactions to specific sites, a feature exploited in spirocyclic compound synthesis .

Toxicity and Handling : While iodinated compounds are generally stable, their synthesis often requires rigorous anhydrous conditions, as indicated by storage guidelines (e.g., sealed at 2–8°C) .

Actividad Biológica

5-Iodo-3-methylpyrazin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the compound's biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : CHNI

- Molecular Weight : 232.05 g/mol

- CAS Number : 91416-90-1

This compound features a pyrazine ring substituted with an iodine atom and a methyl group, which influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For instance, studies have reported the Minimum Inhibitory Concentration (MIC) values against common pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results suggest that the compound could serve as a lead in developing new antimicrobial agents.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including:

| Cancer Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 12 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 10 |

The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as monoamine oxidase (MAO), which plays a role in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters, potentially benefiting conditions like depression and anxiety.

- Modulation of Signaling Pathways : It has been shown to affect signaling pathways involved in cell growth and survival, particularly those linked to cancer progression.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Study on Antimicrobial Efficacy :

- A study conducted on the efficacy against Staphylococcus aureus showed that the compound not only inhibited bacterial growth but also disrupted biofilm formation, suggesting its potential use in treating biofilm-associated infections.

-

Anticancer Research :

- In a preclinical trial using mice with implanted tumors, administration of this compound resulted in significant tumor reduction compared to controls. This supports its potential as an anticancer agent.

Q & A

Q. Basic Characterization

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., iodination at position 5, methyl at position 3). Discrepancies in coupling constants may arise from tautomerism; deuterated DMSO is preferred for resolution .

- Mass Spectrometry (HRMS) : Validates molecular weight (C₅H₆IN₃, expected [M+H]⁺ = 252.96).

- TLC Monitoring : Ensures reaction progression and identifies byproducts (e.g., di-iodinated analogs) .

How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

Advanced Reactivity Analysis

The iodine atom at position 5 enables Suzuki-Miyaura or Ullmann couplings for functionalization. Steric hindrance from the methyl group at position 3 may reduce coupling efficiency. Comparative studies with analogs (e.g., 5-Bromo-3-methylpyrazin-2-amine) show iodine’s superior leaving-group ability but slower kinetics due to larger atomic radius. Optimize using Pd(OAc)₂/XPhos catalysts in toluene at 100°C .

What strategies are effective for optimizing the synthesis of this compound to minimize di-iodination byproducts?

Q. Advanced Reaction Optimization

- Stoichiometric Control : Limit iodine equivalents to 1.1–1.3 mol/mol substrate.

- Stepwise Addition : Introduce iodine sources gradually to prevent overhalogenation.

- In Situ Monitoring : Use inline FTIR to track iodine consumption and adjust reaction time .

A representative yield optimization table:

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| I₂ Equivalents | 1.2 | 78 | 97 |

| Temperature (°C) | 70 | 85 | 95 |

| Catalyst (FeCl₃) | 5 mol% | 82 | 96 |

How can QSAR models predict the biological activity of this compound derivatives?

Advanced QSAR Methodology

Using software like MOE or Schrödinger:

- Descriptor Selection : Log P (lipophilicity), polar surface area, and steric parameters (e.g., SMR) correlate with antimicrobial activity.

- Training Set : Include analogs (e.g., 5-Bromo-3-methylpyrazin-2-amine) to validate iodine’s role in membrane penetration .

- Validation : Cross-check with in vitro assays (e.g., MIC against S. aureus) to refine models .

How to resolve contradictions in reported biological activities of this compound across studies?

Advanced Data Analysis

Discrepancies may arise from assay conditions (e.g., pH, bacterial strain variability). A systematic approach includes:

- Replicating Protocols : Standardize MIC assays using CLSI guidelines.

- Structural Confirmation : Verify compound identity via XRD or 2D NMR to rule out isomer contamination .

- Meta-Analysis : Compare data from >10 studies to identify trends (e.g., iodine’s role in Gram-positive vs. Gram-negative activity) .

What are the potential applications of this compound in anticancer drug discovery?

Advanced Biological Evaluation

The iodine atom enhances DNA intercalation potential, while the pyrazine core inhibits kinase pathways. Key steps:

- In Silico Docking : Screen against tyrosine kinases (e.g., EGFR) using Glide SP.

- In Vivo Testing : Use xenograft models (e.g., HCT-116 colon cancer) with derivatives modified at position 5 .

Comparative Table: Structural Analogs and Key Properties

Q. Notes

- Experimental protocols should include triplicate runs and statistical validation (p < 0.05).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.